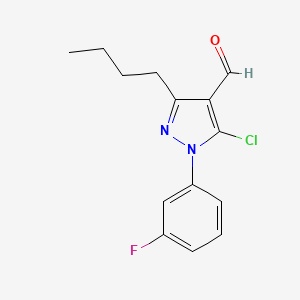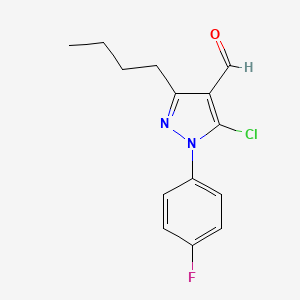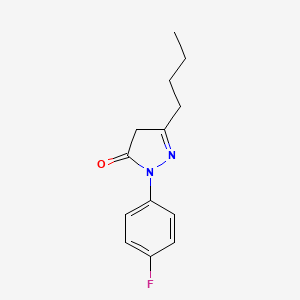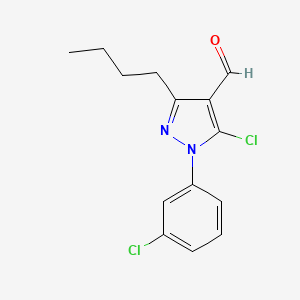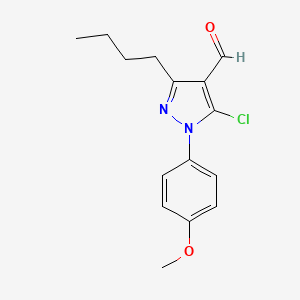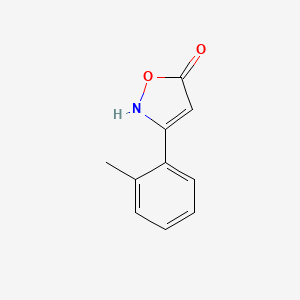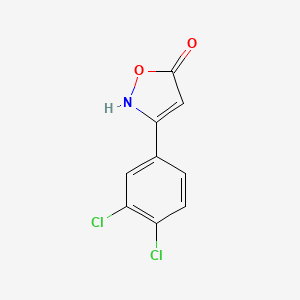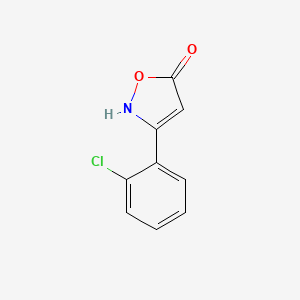
3-(2-Chlorophenyl)-1,2-oxazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc . These techniques provide information about the connectivity of atoms within the molecule and their spatial arrangement.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, etc . These properties can give insights into how the compound behaves under different conditions.科学研究应用
Anticonvulsant and Antinociceptive Activity
The compound has been studied for its potential as an anticonvulsant and antinociceptive agent. Research indicates that derivatives of this compound may be effective in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures . Additionally, these derivatives have shown promise in the management of neuropathic pain, which is often addressed by anticonvulsant drugs .
Antiviral Activity
Indole derivatives, which share a similar heterocyclic structure with “3-(2-Chlorophenyl)-5-hydroxyisoxazole”, have been reported to exhibit antiviral properties. Compounds with indole scaffolds have shown inhibitory activity against influenza A and other viruses . This suggests that “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be a candidate for further exploration in antiviral drug development.
Anti-inflammatory Applications
The anti-inflammatory potential of chalcones, which are structurally related to indole derivatives, has been demonstrated in studies involving carrageenan-induced edema in albino rats . By extension, “3-(2-Chlorophenyl)-5-hydroxyisoxazole” may also possess anti-inflammatory capabilities that could be harnessed in pharmaceutical applications.
Antimicrobial Activity
Compounds with an indole nucleus, akin to “3-(2-Chlorophenyl)-5-hydroxyisoxazole”, have shown significant antimicrobial activity against various bacterial strains, including Bacillus subtilis , B. pumilus , and Escherichia coli . This positions the compound as a potential antimicrobial agent.
Anticancer Research
Indole derivatives have been found to possess anticancer activities, which makes them of interest in oncological research . Given the structural similarities, “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be investigated for its efficacy in cancer treatment protocols.
Neuropharmacological Properties
The interaction with neuronal voltage-sensitive sodium and L-type calcium channels has been observed in related compounds, suggesting a role in neuropharmacology . “3-(2-Chlorophenyl)-5-hydroxyisoxazole” might be explored for its effects on these channels and potential applications in neurological disorders.
Synthetic Polymer Research
Indole-based compounds have been utilized in the synthesis of novel copolyarylenes, indicating that “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be valuable in the development of new polymeric materials with specific electronic properties .
Plant Growth Regulation
Indole derivatives are known to be precursors to plant hormones like indole-3-acetic acid, which is involved in the regulation of plant growth . “3-(2-Chlorophenyl)-5-hydroxyisoxazole” may have applications in agriculture as a growth regulator or in the synthesis of related compounds.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(2-chlorophenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCAUUIZDDKMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)ON2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1,2-oxazol-5-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

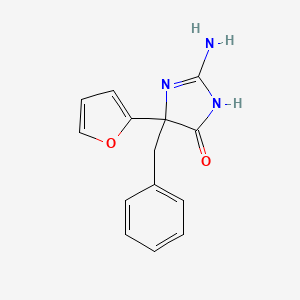

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
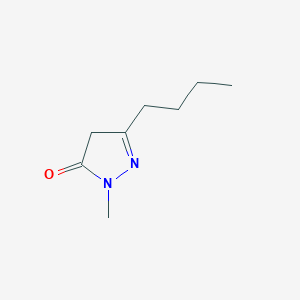
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
